Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a pyridine-3-carbonylamino group, and an ethyl ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Attachment of the Pyridine-3-carbonylamino Group: This step involves the reaction of the thiophene derivative with pyridine-3-carbonyl chloride in the presence of a base to form the desired amide linkage.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, Lewis acid catalysts (e.g., aluminum chloride), pyridine-3-carbonyl chloride, bases (e.g., triethylamine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The pyridine-3-carbonylamino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-benzyl-2-(pyridine-2-carbonylamino)thiophene-3-carboxylate
- Ethyl 5-benzyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate
- Methyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the pyridine-3-carbonylamino group, which can influence its binding affinity and selectivity towards biological targets. The ethyl ester group also contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N2O3S |
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Molecular Weight |
366.4g/mol |
IUPAC Name |
ethyl 5-benzyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-20(24)17-12-16(11-14-7-4-3-5-8-14)26-19(17)22-18(23)15-9-6-10-21-13-15/h3-10,12-13H,2,11H2,1H3,(H,22,23) |
InChI Key |
KYTNUFNPZJYWRD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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